molecular formula C7H14ClNO2 B1338556 1-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 19999-64-5

1-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B1338556
Key on ui cas rn: 19999-64-5
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102890

Procedure details

3-(2,6-Dimethylpiperdino)propionic acid hydrochloride may be obtained by working according to the method described in Example 4 for the preparation of 1-methyl-3-piperidinecarboxylic acid hydrochloride, but starting with ethyl 3-(2,6-dimethylpiperidino)propionate hydrochloride (12.5 g) and 6N aqueous hydrochloric acid solution (35 cc). 3-(2,6-Dimethylpiperidino)propionic acid hydrochloride, m.p. 215° C., is thereby obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(2,6-dimethylpiperidino)propionate hydrochloride
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].CN1CCCC(C(O)=O)C1.Cl.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH:16]([CH3:20])[N:15]1[CH2:21][CH2:22][C:23]([O:25]CC)=[O:24].Cl>>[ClH:1].[CH3:20][CH:16]1[CH2:17][CH2:18][CH2:19][CH:14]([CH3:13])[N:15]1[CH2:21][CH2:22][C:23]([OH:25])=[O:24] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN1CC(CCC1)C(=O)O
Step Two
Name
ethyl 3-(2,6-dimethylpiperidino)propionate hydrochloride
Quantity
12.5 g
Type
reactant
Smiles
Cl.CC1N(C(CCC1)C)CCC(=O)OCC
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1N(C(CCC1)C)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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